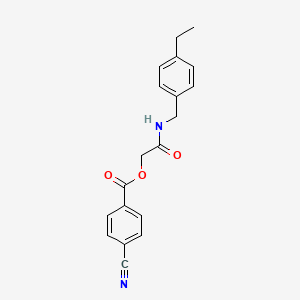

2-((4-Ethylbenzyl)amino)-2-oxoethyl 4-cyanobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((4-Ethylbenzyl)amino)-2-oxoethyl 4-cyanobenzoate" is a chemical entity that can be associated with a range of organic reactions and has potential applications in various fields such as medicinal chemistry and materials science. The synthesis and characterization of related compounds have been explored in several studies, which provide insights into the methods and properties of similar chemical structures.

Synthesis Analysis

The synthesis of related α-ketoamide derivatives has been demonstrated using OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in combination with DIC (diisopropylcarbodiimide) as an efficient reagent. This method has shown clear advantages over traditional HOBt/DIC or carbodiimide alone, resulting in higher purity and yield of the desired compounds. The process involves the ring opening of N-acylisatin followed by reaction with 4-aminobenzoic acid and subsequent coupling to different amino acid esters .

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" can be characterized using various spectroscopic techniques. For instance, the related α-ketoamide derivatives were characterized using FT-IR, NMR, and elemental analysis, which are essential tools for confirming the structure and composition of synthesized compounds . Additionally, the utility of 4-aminobenzoic acid in promoting hydrogen bonding in crystallization processes has been studied, and the structures of the resulting cocrystals were characterized by infrared spectroscopy and X-ray diffraction methods .

Chemical Reactions Analysis

The transformation of 2-aminobenzylamines into 2-substituted benzimidazoles via an oxone mediated tandem reaction has been reported. This reaction involves an initial condensation with aldehydes to form a tetrahydroquinazoline intermediate, which then undergoes ring distortion to yield the desired benzimidazoles . This method showcases the reactivity of 2-aminobenzylamine derivatives under oxidative conditions and could be relevant to the chemical reactions of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "this compound" can be influenced by various substituents and their positions on the aromatic ring. For example, the effect of varying pH and solvent on the absorption ability of phenylazopyrimidones, which are derivatives of 2-aminobenzimidazole, was examined. The study found that electron-withdrawing and electron-donating groups at different positions significantly affect the compounds' properties . This suggests that the properties of "this compound" could also be fine-tuned by the nature and position of substituents on its aromatic system.

Scientific Research Applications

Synthesis and Chemical Modification

2-((4-Ethylbenzyl)amino)-2-oxoethyl 4-cyanobenzoate is a compound that can be synthesized and modified for various applications in chemical research. Its structure allows for the creation of polymers and co-crystals with unique properties. For example, polymers derived from similar compounds have been prepared through multi-step synthesis, demonstrating the potential for creating materials with specific functionalities (Sumida & Vogl, 1981). Additionally, co-crystals involving amino and hydroxyl benzoic acids have been characterized, showcasing the compound's utility in forming novel structural entities with potential applications in pharmaceuticals and materials science (Yu-heng Ma et al., 2015).

Environmental Impact and Treatment Technologies

Research has focused on the environmental behavior of UV filters, including compounds related to ethyl-4-aminobenzoate, highlighting the importance of understanding the fate of chemical compounds in natural waters and their potential impacts. Studies have explored the transformation products and photocatalytic profiles of such compounds, providing insights into their degradation mechanisms and the efficacy of treatment methods in reducing environmental contamination (A. J. Li et al., 2017).

Pharmaceutical Research and Development

In pharmaceutical research, derivatives of this compound and related compounds have been investigated for their therapeutic potential. The synthesis of novel aromatic polyimides using similar diamines illustrates the compound's relevance in developing materials with specific physical and chemical properties, which could be beneficial in drug delivery systems and medical devices (M. Butt et al., 2005).

Catalysis and Chemical Reactions

The compound and its analogs have been used as intermediates in catalytic processes and chemical reactions to synthesize heterocyclic compounds and other organic molecules. For example, rhodium-catalyzed oxidative coupling has been employed to produce isocoumarin derivatives, indicating the versatility of these compounds in facilitating chemical transformations (M. Shimizu et al., 2009).

properties

IUPAC Name |

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-2-14-3-5-16(6-4-14)12-21-18(22)13-24-19(23)17-9-7-15(11-20)8-10-17/h3-10H,2,12-13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSLVSSJRVGPNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2526968.png)

![Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2526971.png)

![4-methoxy-2,3,5-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2526972.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2526976.png)

![ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2526977.png)

![3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2526979.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2526984.png)